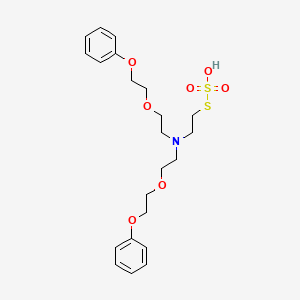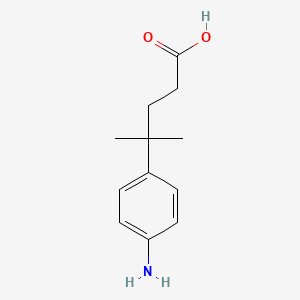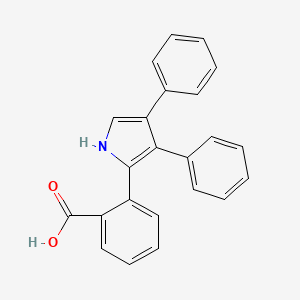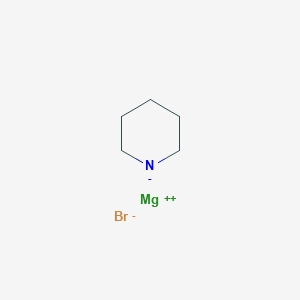
magnesium;piperidin-1-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;piperidin-1-ide;bromide is a compound that combines magnesium, piperidine, and bromide. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. It is widely used in the synthesis of organic compounds, including medicinal products . The combination of magnesium and bromide with piperidine creates a versatile reagent used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;piperidin-1-ide;bromide typically involves the reaction of piperidine with magnesium bromide. One common method is the reaction of piperidine with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired compound. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium;piperidin-1-ide;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the piperidine moiety acts as a nucleophile.
Reduction Reactions: The compound can be used as a reducing agent in organic synthesis.
Cyclization Reactions: It can facilitate the formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with alkyl halides can produce substituted piperidines, while reactions with carbonyl compounds can yield alcohols or ketones .
Scientific Research Applications
Magnesium;piperidin-1-ide;bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of magnesium;piperidin-1-ide;bromide involves its ability to act as a nucleophile or reducing agent in chemical reactions. The piperidine moiety can attack electrophilic centers, while the magnesium bromide component can facilitate electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine used in various chemical reactions.
Magnesium bromide: A magnesium salt used as a reagent in organic synthesis.
Piperidine derivatives: Compounds containing the piperidine moiety with various substituents, used in drug development and other applications.
Uniqueness
Magnesium;piperidin-1-ide;bromide is unique due to its combination of magnesium, piperidine, and bromide, which imparts specific reactivity and versatility in chemical reactions. Its ability to act as both a nucleophile and reducing agent makes it valuable in organic synthesis .
Properties
CAS No. |
24699-38-5 |
|---|---|
Molecular Formula |
C5H10BrMgN |
Molecular Weight |
188.35 g/mol |
IUPAC Name |
magnesium;piperidin-1-ide;bromide |
InChI |
InChI=1S/C5H10N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
NZDWNQTYABVNPQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N-]CC1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



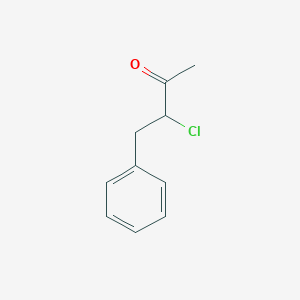
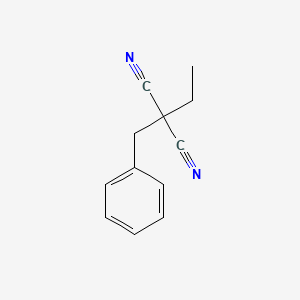
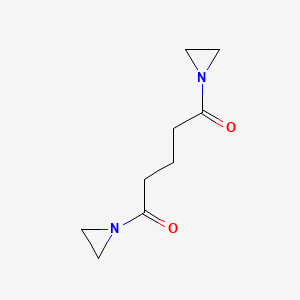

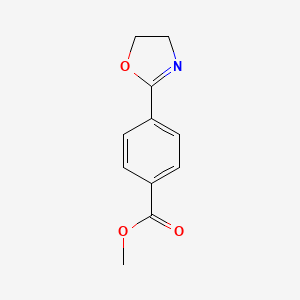
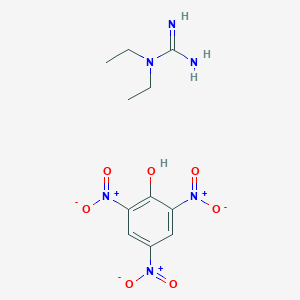
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
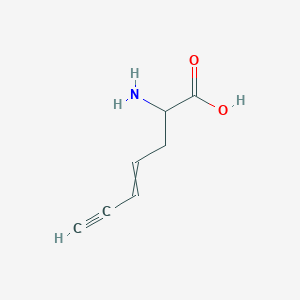
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
